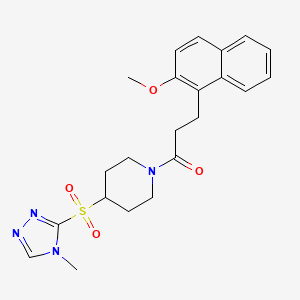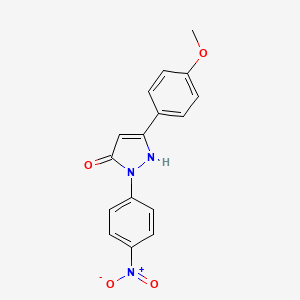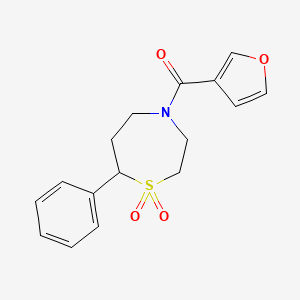
3-(2-methoxynaphthalen-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxynaphthalen-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymorphism Control in Drug Development
The control of polymorphism is critical in drug development, as it affects the drug's physical properties, stability, and bioavailability. The compound ASP3026, which shares structural similarities with the given chemical, showcases the importance of controlling polymorphism. Research has identified multiple polymorphs of ASP3026, with studies focusing on optimizing the crystallization process to obtain the most stable polymorph for solid formulations. This involves understanding the influence of crystallization parameters, such as temperature and solvent, on the nucleation of different polymorphs. The ability to selectively obtain specific polymorphs through temperature control highlights the compound's utility in designing drugs with desired physical characteristics (Takeguchi et al., 2015).
Antiproliferative Activity and Receptor Binding
The compound's structural analogs demonstrate significant biological activities, including antiproliferative effects and selective binding to receptors. For instance, derivatives have shown potent ligand activities for the sigma(1) receptor, with certain methyl-substituted piperidine rings enhancing affinity and selectivity. These findings suggest the compound's potential in tumor research and therapy, where selective receptor targeting can lead to more effective treatments with fewer side effects (Berardi et al., 2005).
Fluorescence-Tagged Ligands for Receptor Identification
In the realm of receptor research, the synthesis of fluorescence-tagged ligands based on piperidine derivatives provides tools for identifying and understanding binding sites on receptors. These compounds, exhibiting high affinities for the histamine H3 receptor, serve as powerful probes in receptor localization and function studies, facilitating the exploration of receptor-ligand interactions in biological systems (Amon et al., 2007).
Polymorph Stability and Drug Formulation
Further research into the thermodynamic stability of polymorphs, like those of ASP3026, provides insights into the most stable forms at ambient temperature, crucial for drug formulation and manufacturing. Understanding the mutual monotropic and enantiotropic relationships between polymorphs aids in the selective crystallization and design of solid drug formulations, ensuring drug efficacy and stability (Takeguchi et al., 2015).
Propriétés
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-25-15-23-24-22(25)31(28,29)17-11-13-26(14-12-17)21(27)10-8-19-18-6-4-3-5-16(18)7-9-20(19)30-2/h3-7,9,15,17H,8,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYALOFRQETZNIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=C(C=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)

![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)
![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397288.png)

![2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B2397291.png)
![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B2397292.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)

